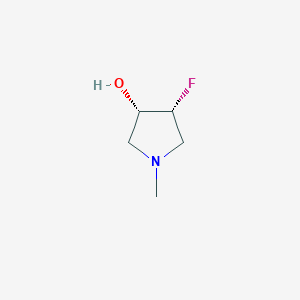
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is a chiral compound with the molecular formula C5H10FNO. It is a white to almost white crystalline solid that is soluble in methanol and dichloromethane but insoluble in water . This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated aromatic compounds and pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the efficiency and safety of the process. The use of automated systems also helps in monitoring and optimizing the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in pharmaceutical synthesis, the compound’s effects are primarily related to its role in the formation of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved depend on the specific API being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol: This compound is structurally similar and is also used as an intermediate in pharmaceutical synthesis.
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Another related compound with similar applications.
Uniqueness
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of certain pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure drugs, which is crucial for their efficacy and safety .
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
(3S,4R)-4-fluoro-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
VDOLWAQYIDIFME-UHNVWZDZSA-N |
SMILES isomérique |
CN1C[C@@H]([C@@H](C1)F)O |
SMILES canonique |
CN1CC(C(C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


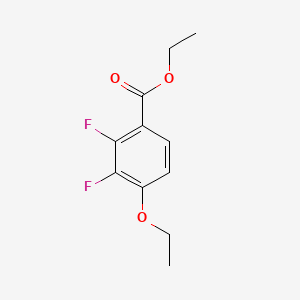
![8-Oxabicyclo[3.2.1]octan-2-ol](/img/structure/B14029068.png)
![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
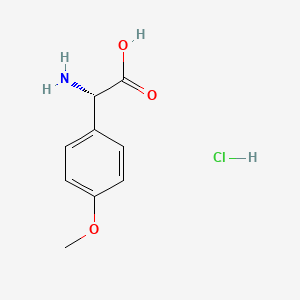
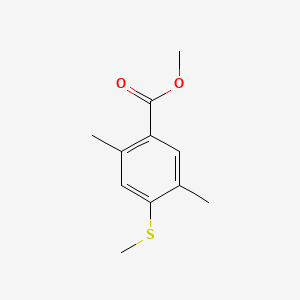
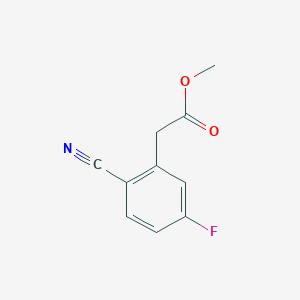
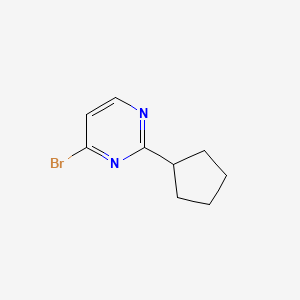
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)


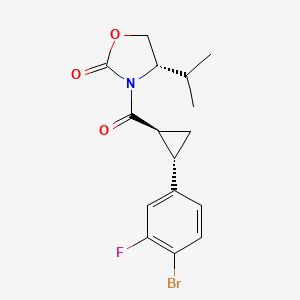
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)
